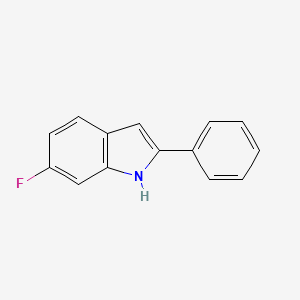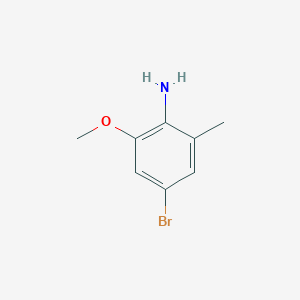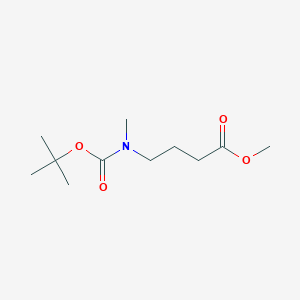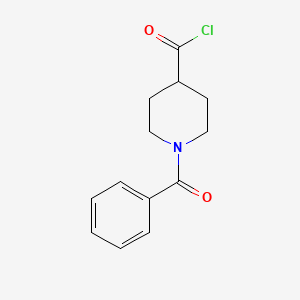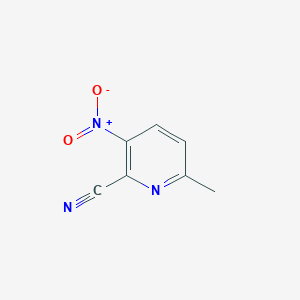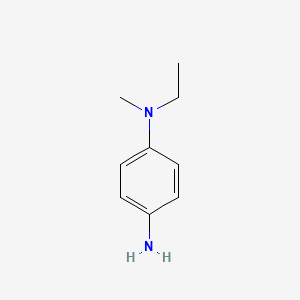![molecular formula C14H11ClN2 B1311316 7-氯-5-甲基-2-苯基-1H-吡咯并[3,2-b]吡啶 CAS No. 1026076-88-9](/img/structure/B1311316.png)
7-氯-5-甲基-2-苯基-1H-吡咯并[3,2-b]吡啶
描述
科学研究应用
抗菌活性
吡咯并嘧啶衍生物,包括7-氯-5-甲基-2-苯基-1H-吡咯并[3,2-b]吡啶,已被证明具有显著的抗菌特性。 这些化合物可以有效抑制细菌和真菌的生长,使其在开发新的抗生素和抗真菌剂方面具有价值 .
抗炎特性
吡咯并嘧啶衍生物的抗炎潜力是另一个研究领域。 它们可以通过抑制促炎细胞因子和介质的产生来治疗炎症相关疾病 .
抗病毒应用
这些化合物还表现出抗病毒活性,这可以用于治疗病毒感染。 它们的机制通常涉及抑制病毒复制或组装 .
抗氧化作用
吡咯并嘧啶衍生物的抗氧化特性使其成为对抗氧化应激相关疾病的候选药物。 它们可以中和自由基并保护细胞免受氧化损伤 .
抗肿瘤和抗癌活性
吡咯并嘧啶衍生物在癌症研究中显示出前景,因为它们能够抑制肿瘤生长并在癌细胞中诱导凋亡。 这使它们成为抗癌药物的潜在组成部分 .
激酶抑制
激酶抑制剂在治疗包括癌症在内的各种疾病中至关重要。 吡咯并嘧啶衍生物,例如7-氯-5-甲基-2-苯基-1H-吡咯并[3,2-b]吡啶,可以作为激酶抑制剂,破坏对疾病进展至关重要的信号通路 .
代谢性疾病的治疗
研究表明,吡咯并嘧啶衍生物可能有效降低血糖水平,在预防和治疗糖尿病、高脂血症和心血管疾病等代谢性疾病中具有治疗应用 .
药物发现和设计
吡咯并嘧啶衍生物的结构复杂性和生物活性使其成为药物发现中有吸引力的支架。 它们可以被修饰以增强其对各种靶标的功效和特异性,从而导致新型药物的开发 .
作用机制
Target of Action
The primary target of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability.
Result of Action
In vitro, 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine derivatives have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .
Action Environment
It is known that the compound’s action can be influenced by various factors, including the presence of fibroblast growth factors and the specific isoform of fgfr that is present .
生化分析
Biochemical Properties
7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The compound binds to the active site of these receptors, inhibiting their activity and thus affecting downstream signaling pathways. Additionally, 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine interacts with various proteins and other biomolecules, forming hydrogen bonds and hydrophobic interactions that stabilize these complexes .
Cellular Effects
The effects of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of FGFRs leads to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects the PI3K-Akt and MAPK pathways, which are crucial for cell survival and growth . By altering these pathways, 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine can induce cell cycle arrest and promote programmed cell death.
Molecular Mechanism
At the molecular level, 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of FGFRs by occupying the ATP-binding site, preventing phosphorylation and subsequent activation of the receptor . This inhibition disrupts the signaling cascade, leading to decreased cell proliferation and increased apoptosis. Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Its efficacy may decrease over time due to potential degradation or development of resistance mechanisms in cells.
Dosage Effects in Animal Models
The effects of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing severe toxicity.
Metabolic Pathways
7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted in urine and feces . These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its lipophilicity and affinity for certain cellular components.
Subcellular Localization
The subcellular localization of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine is critical for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell . This localization is essential for its inhibitory effects on FGFRs and other biomolecules.
属性
IUPAC Name |
7-chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-9-7-11(15)14-13(16-9)8-12(17-14)10-5-3-2-4-6-10/h2-8,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEPJLRNZROUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=C(N2)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445778 | |
| Record name | 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026076-88-9 | |
| Record name | 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
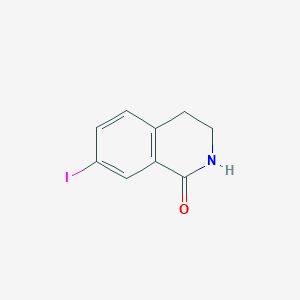
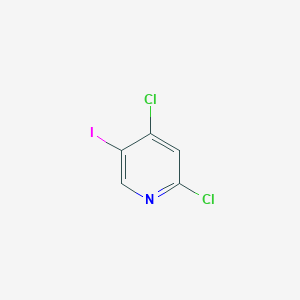
![3,6-Dibromothieno[3,2-b]thiophene](/img/structure/B1311239.png)
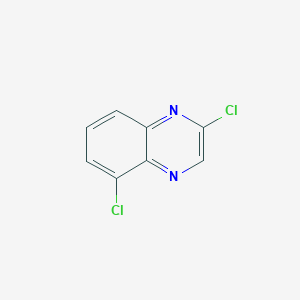

![4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B1311256.png)
